molecular formula C22H21ClN4O3S B2931180 N-(3-chloro-4-methoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1052664-03-5

N-(3-chloro-4-methoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Cat. No.: B2931180
CAS No.: 1052664-03-5
M. Wt: 456.95
InChI Key: AHCQAAMZFPCVJG-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 3-chloro-4-methoxyphenyl group linked via a thioether bridge to an imidazo[1,2-c]quinazolinone scaffold. The chloro and methoxy substituents on the phenyl ring enhance its lipophilicity and electronic properties, making it a candidate for studies in medicinal chemistry, particularly in targeting enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3S/c1-12(2)19-21(29)27-20(26-19)14-6-4-5-7-16(14)25-22(27)31-11-18(28)24-13-8-9-17(30-3)15(23)10-13/h4-10,12,19H,11H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCQAAMZFPCVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes a chloro-substituted phenyl group, a methoxy group, and an imidazoquinazoline moiety. The presence of these functional groups is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including those similar to this compound.

Case Study: Cytotoxicity Assays

In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : SKOV3 (ovarian), DU145 (prostate), THP1 (leukemia), U937 (leukemia), and COLO205 (colon).
  • IC50 Values : Many derivatives showed IC50 values less than 10 µg/mL, indicating potent activity against these cell lines .

The anticancer activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, quinazoline derivatives have been found to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Quinazoline derivatives are known for their broad-spectrum antimicrobial activities.

Study Findings

Research indicates that certain quinazoline compounds exhibit significant antibacterial effects against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can enhance potency and selectivity.

Modification Effect on Activity
Chloro group at C3Increases cytotoxicity against cancer cells
Methoxy group at C4Enhances solubility and bioavailability
Isopropyl thio groupImproves binding affinity to target proteins

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s structural uniqueness lies in its hybrid heterocyclic system. Below is a comparative analysis with similar compounds from available literature and databases:

Table 1: Structural Comparison of Key Analogues

Compound ID/Name Core Structure Substituents/Modifications Key Differences
Target Compound (731812-05-8) Imidazo[1,2-c]quinazolinone 3-chloro-4-methoxyphenyl; isopropyl at position 2; thioacetamide linkage Unique combination of chloro, methoxy, and fused heterocyclic systems.
N-(3-Chloro-4-Methylphenyl)-2-Thiophen-3-ylacetamide (731804-03-8) Simple acetamide 3-chloro-4-methylphenyl; thiophene substituent Lacks the imidazoquinazolinone scaffold; reduced steric and electronic complexity.
N-[2-[[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Amino]Ethyl]-1,5-Dihydro-3-Propyl-5-Thioxo-4H-1,2,4-Triazole-4-Acetamide (930944-60-8) Triazole-thioxoacetamide Chloro-trifluoromethylpyridinyl; propyl group Triazole-thioxo core vs. imidazoquinazolinone; trifluoromethyl enhances electronegativity.
Methyl 4-[[2-(Ethylamino)-1-Methyl-2-Oxoethyl]Amino]-2,5-Dimethylthieno[2,3-d]Pyrimidine-6-Carboxylate (1104927-49-2) Thienopyrimidine carboxylate Ethylamino-methyloxoethyl; methyl ester Thienopyrimidine scaffold vs. fused imidazoquinazolinone; carboxylate adds polarity.

Functional Group Analysis

  • Thioether vs. Thiophene/Thioxo Groups : The target compound’s thioether bridge (C–S–C) provides greater conformational flexibility compared to the rigid thiophene (731804-03-8) or thioxo-triazole (930944-60-8) systems .
  • Chloro-Methoxy Phenyl vs.
  • Imidazoquinazolinone vs. Triazole/Thienopyrimidine Scaffolds: The fused imidazoquinazolinone system offers π-π stacking and hydrophobic interactions absent in simpler triazole or thienopyrimidine derivatives .

Hydrogen-Bonding and Crystal Packing

The target compound’s methoxy and carbonyl groups are likely to participate in hydrogen-bonding networks, as seen in analogous systems . For example, the ketone at position 3 may act as an acceptor, while the acetamide NH could serve as a donor. This contrasts with 930944-60-8, where the triazole-thioxo group forms weaker hydrogen bonds due to reduced polarity .

Pharmacological Implications (Inferred from Structural Features)

While direct pharmacological data for the target compound are absent in the provided evidence, its structural features suggest:

  • Metabolic Stability : The chloro and methoxy groups could reduce oxidative metabolism compared to methyl-substituted analogues (e.g., 731804-03-8) .

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